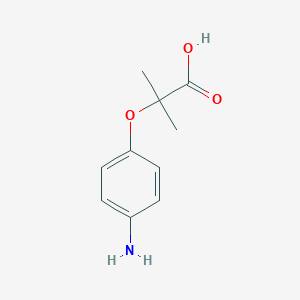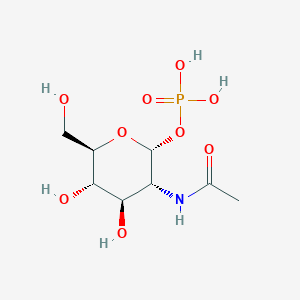
1-Boc-2-trimethylsilanylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-2-trimethylsilanylpiperidine: is a chemical compound with the molecular formula C13H27NO2Si and a molecular weight of 257.44 g/mol . It is a derivative of piperidine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the piperidine ring is substituted at the 2-position with a trimethylsilyl group. This compound is commonly used in organic synthesis, particularly in the preparation of various intermediates and active pharmaceutical ingredients.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1-Boc-2-trimethylsilanylpiperidine can be synthesized through a multi-step process involving the protection of piperidine and subsequent silylation. One common method involves the following steps:
Protection of Piperidine: Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperidine.
Silylation: The protected piperidine is then treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole to introduce the trimethylsilyl group at the 2-position.
Industrial Production Methods:
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
1-Boc-2-trimethylsilanylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group. The reaction is usually performed at room temperature.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with a halide nucleophile would yield a halogenated piperidine derivative.
Deprotection Reactions: The major product is the free amine, 2-trimethylsilanylpiperidine.
Aplicaciones Científicas De Investigación
1-Boc-2-trimethylsilanylpiperidine has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly as a building block for the synthesis of piperidine-based drug candidates.
Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-2-trimethylsilanylpiperidine primarily involves its role as a protecting group and a synthetic intermediate The Boc group protects the nitrogen atom during chemical reactions, preventing unwanted side reactions
Comparación Con Compuestos Similares
1-Boc-piperidine: Similar to 1-Boc-2-trimethylsilanylpiperidine but lacks the trimethylsilyl group.
2-trimethylsilanylpiperidine: Similar but lacks the Boc protecting group.
Uniqueness:
This compound is unique due to the presence of both the Boc protecting group and the trimethylsilyl group. This dual functionality allows for selective reactions at different positions of the piperidine ring, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 2-trimethylsilylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2Si/c1-13(2,3)16-12(15)14-10-8-7-9-11(14)17(4,5)6/h11H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZHRPQJZZLGMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454380 |
Source


|
| Record name | tert-Butyl 2-(trimethylsilyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-54-2 |
Source


|
| Record name | tert-Butyl 2-(trimethylsilyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B53034.png)

![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
